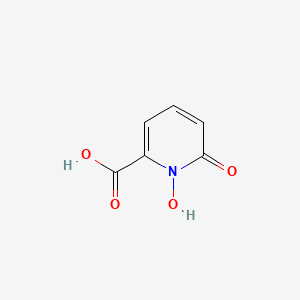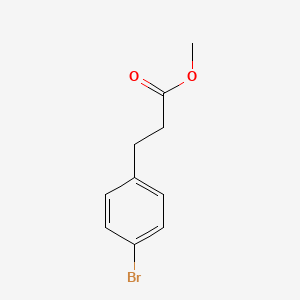
Methyl 3-(4-bromophenyl)propanoate
概要
説明
Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 75567-84-9 . It has a molecular weight of 243.1 and its IUPAC name is methyl 3-(4-bromophenyl)propanoate . It is a clear liquid that ranges in color from colorless to very pale yellow .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-bromophenyl)propanoate is C10H11BrO2 . The InChI Code is 1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 .Physical And Chemical Properties Analysis
Methyl 3-(4-bromophenyl)propanoate has a boiling point of 92℃/0.4Torr . Its density is predicted to be 1.389±0.06 g/cm3 and it has a refractive index of 1.5360 to 1.5400 . It should be stored at room temperature .科学的研究の応用
Electroreductive Radical Cyclization : Methyl 3-(4-bromophenyl)propanoate is utilized in electroreductive radical cyclization processes. For instance, Esteves et al. (2005) explored the reductive intramolecular cyclization of similar compounds using (1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane)nickel(I), demonstrating the compound's potential in facilitating catalytic reduction and cyclization to form various carboxylates (Esteves et al., 2005).
Anti-inflammatory Properties : Research has identified new phenolic compounds structurally related to methyl 3-(4-bromophenyl)propanoate with notable anti-inflammatory activities. Ren et al. (2021) isolated compounds from Eucommia ulmoides Oliv. leaves, showing their potential in inhibiting NO production in macrophage cells, suggesting the relevance of structurally similar compounds in anti-inflammatory research (Ren et al., 2021).
Biomedical Applications : A study by Ryzhkova et al. (2020) on the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one revealed the formation of a new compound with potential applications in regulating inflammatory diseases, showcasing the biomedical relevance of methyl 3-(4-bromophenyl)propanoate related compounds (Ryzhkova et al., 2020).
Antifungal Activity : Buchta et al. (2004) examined the in vitro activities of halogenated phenyl derivatives, including a 4-bromophenyl compound, against yeasts and molds. The study highlighted the broad-spectrum antifungal activity of these compounds, particularly against Aspergillus spp., indicating the potential antifungal applications of methyl 3-(4-bromophenyl)propanoate derivatives (Buchta et al., 2004).
Antioxidant Activity : Kushnir et al. (2015) synthesized a compound structurally related to methyl 3-(4-bromophenyl)propanoate, demonstrating its high inhibitory activity on superoxide generation in mitochondria. This suggests potential antioxidant applications for compounds within this chemical class (Kushnir et al., 2015).
Synthesis of Bicyclic Compounds : Clive and Cheng (2001) explored the use of α,ω-(phenylseleno) carbonyl compounds, including methyl 3-(phenylseleno)propanoate, in anionic reactions to produce bicyclic products through sequential ring-closing metathesis and radical cyclization (Clive & Cheng, 2001).
Anticonvulsant Research : Edafiogho et al. (2003) conducted a study on methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to methyl 3-(4-bromophenyl)propanoate, revealing its structure and suggesting its role in anticonvulsant properties, leading to the design of new anticonvulsant agents (Edafiogho et al., 2003).
Safety And Hazards
Methyl 3-(4-bromophenyl)propanoate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302, H315, H319, H332, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
methyl 3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYNBFWCSTPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466213 | |
| Record name | methyl 3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)propanoate | |
CAS RN |
75567-84-9 | |
| Record name | methyl 3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


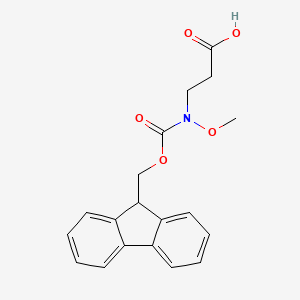
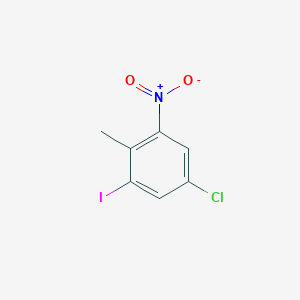
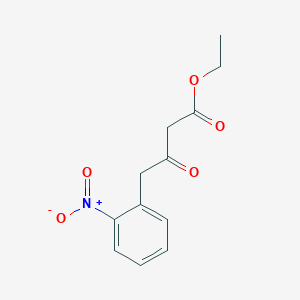
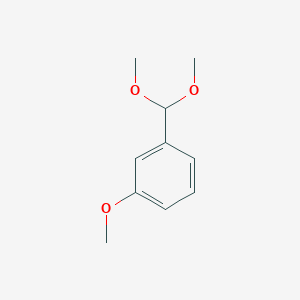
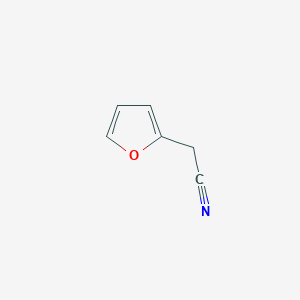
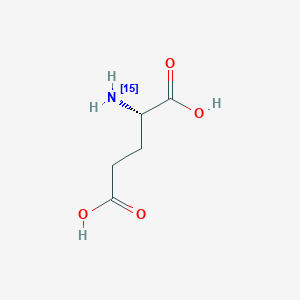
![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
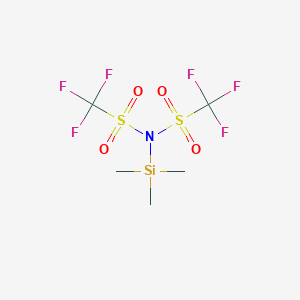
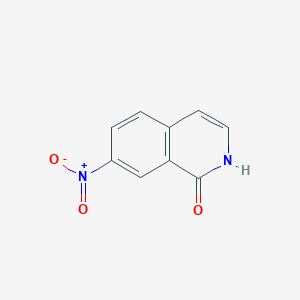
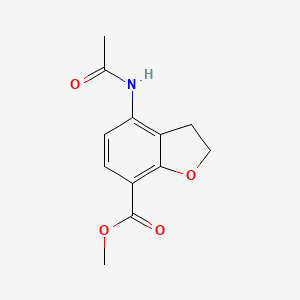
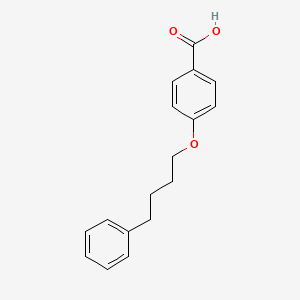
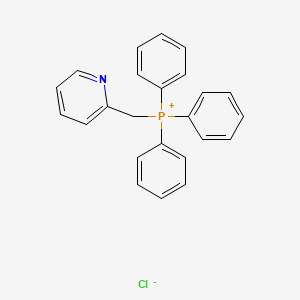
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
